molecular formula C21H22F2N6O2 B560067 Larotrectinib CAS No. 1223403-58-4

Larotrectinib

Katalognummer B560067
CAS-Nummer: 1223403-58-4
Molekulargewicht: 428.44
InChI-Schlüssel: NYNZQNWKBKUAII-KBXCAEBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Larotrectinib, sold under the brand name Vitrakvi, is a medication used to treat solid tumors (cancer) that are caused by certain abnormal NTRK genes . It is an inhibitor of tropomyosin kinase receptors TrkA, TrkB, and TrkC . It was discovered by Array BioPharma and licensed to Loxo Oncology in 2013 .


Synthesis Analysis

The synthesis of Larotrectinib involves reactions under alkaline conditions. The alkali used can be selected from a variety of substances including sodium carbonate, sodium bicarbonate, potassium carbonate, and others .


Molecular Structure Analysis

Larotrectinib has a molecular formula of C21H22F2N6O2 and a molecular weight of 428.44 . It has been characterized using cellular models of wild-type TRKA/B/C fusions and resistance mutant variants .


Chemical Reactions Analysis

Larotrectinib has been reported to have acquired drug resistance and liver toxicity following off-label use .


Physical And Chemical Properties Analysis

Larotrectinib has a molecular formula of C21H22F2N6O2 and a molecular weight of 428.44 .

Wissenschaftliche Forschungsanwendungen

Larotrectinib is an orally administered, small molecule, highly-selective, tropomyosin receptor kinase (TRK) inhibitor . It was developed by Loxo Oncology in collaboration with Bayer AG as a treatment for adult and pediatric patients whose cancers harbor neurotrophic receptor tyrosine kinase (NTRK) gene fusions .

  • Summary of the Application : Larotrectinib is used for the treatment of adult and pediatric patients with solid tumors that have NTRK gene fusion . These gene fusions involve recurrent chromosomal rearrangements between an expressed 5′ partner and a 3′ partner encoding a tyrosine kinase . This results in constitutively activated, ligand-independent downstream signaling of TRKs in a diverse spectrum of solid tumors .
  • Methods of Application : Larotrectinib is administered orally . The specific dosage and frequency would be determined by a healthcare provider, taking into account factors such as the patient’s overall health, the type and stage of the cancer, and the presence of any other genetic mutations.
  • Results or Outcomes : Larotrectinib has shown a consistent response across multiple tumor types in both adult and pediatric patients . It has been effective as the first novel targeted therapy to show this kind of consistent response . In November 2018, Larotrectinib received its first global approval in the USA for the treatment of adult and pediatric patients with solid tumors that have a NTRK gene fusion .

Larotrectinib is primarily used in the field of oncology for the treatment of solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion . Here are some additional applications:

  • Treatment of NTRK1 Fusion Positive Tumors

    • Summary of the Application : Larotrectinib is used for the treatment of tumors that have a NTRK1 gene fusion . These gene fusions can occur in various types of cancer, leading to the overexpression of TRK, which plays a crucial role in tumor cell growth and survival .
    • Methods of Application : Larotrectinib is administered orally . The dosage and frequency are determined by a healthcare provider based on the patient’s overall health, the type and stage of the cancer, and other factors.
    • Results or Outcomes : Larotrectinib has shown significant and durable antitumor activity in patients with TRK fusion–positive cancer, regardless of the patient’s age or tumor type .
  • Treatment of NTRK2 Fusion Positive Tumors

    • Summary of the Application : Similar to NTRK1, NTRK2 gene fusions can also occur in various types of cancer. Larotrectinib is used for the treatment of tumors that have a NTRK2 gene fusion .
    • Methods of Application : Larotrectinib is administered orally . The dosage and frequency are determined by a healthcare provider.
    • Results or Outcomes : As with NTRK1 fusion positive tumors, larotrectinib has shown significant and durable antitumor activity in patients with NTRK2 fusion–positive cancer .

Larotrectinib is primarily used in the field of oncology for the treatment of solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion . Here are some additional applications:

  • Treatment of NTRK3 Fusion Positive Tumors

    • Summary of the Application : Larotrectinib is used for the treatment of tumors that have a NTRK3 gene fusion . These gene fusions can occur in various types of cancer, leading to the overexpression of TRK, which plays a crucial role in tumor cell growth and survival .
    • Methods of Application : Larotrectinib is administered orally . The dosage and frequency are determined by a healthcare provider based on the patient’s overall health, the type and stage of the cancer, and other factors.
    • Results or Outcomes : Larotrectinib has shown significant and durable antitumor activity in patients with TRK fusion–positive cancer, regardless of the patient’s age or tumor type .
  • Treatment of Pediatric Solid Tumors

    • Summary of the Application : Larotrectinib is used for the treatment of pediatric patients with solid tumors that have a NTRK gene fusion . These gene fusions can occur in various types of cancer, leading to the overexpression of TRK, which plays a crucial role in tumor cell growth and survival .
    • Methods of Application : Larotrectinib is administered orally . The dosage and frequency are determined by a healthcare provider based on the patient’s overall health, the type and stage of the cancer, and other factors.
    • Results or Outcomes : Larotrectinib has shown significant and durable antitumor activity in pediatric patients with TRK fusion–positive cancer .

Safety And Hazards

Larotrectinib has been reported to cause treatment-related adverse events in some patients, with grade 3-4 adverse events in 3 patients . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is also recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Zukünftige Richtungen

The exceptional activity of larotrectinib makes NTRK alterations an important predictive biomarker to screen for in any cancer . Future directions include addressing the challenge of acquired resistance with the development of second-generation inhibitors .

Eigenschaften

IUPAC Name

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNZQNWKBKUAII-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020707
Record name Larotrectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tropomysoin Receptor Kinases (TRK) like TRKA, TRKB, and TRKC elicit activities that regulate the natural growth, differentiation, and survival of neurons when they interact with endogenous neutrotrophin ligands. TRKA, TRKB, and TRKC are themselves encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. It has been discovered that chromosomal rearrangements involving in-frame fusions of these genes with various partners, translocations in the TRK kinase domains, mutations in the TRK ligand-binding site, amplifications of NTRK, or the expression of TRK splice variants can result in constitutively-activated chimeric TRK fusion proteins that can act as oncogenic drivers that promote cell proliferation and survival in tumor cell lines. Subsequently, larotrectinib functions as an inhibitor of TRKs including TRKA, B, and C. In in vitro and in vivo tumor models, larotrectinib demonstrated anti-tumor activity in cells with constitutive activation of TRK proteins resulting from gene fusions, deletion of a protein regulatory domain, or in cells with TRK protein overexpression. Larotrectinib had minimal activity in cell lines with point mutations in the TRKA kinase domain, including the clinically identified acquired resistance mutation, G595R. Point mutations in the TRKC kinase domain with clinically identified acquired resistance to larotrectinib include G623R, G696A, and F617L.
Record name Larotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Larotrectinib

CAS RN

1223403-58-4
Record name (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1223403-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Larotrectinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223403584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Larotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Larotrectinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAROTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9462I9HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
8,380
Citations
LJ Scott - Drugs, 2019 - Springer
… In November 2018 larotrectinib received its first global … A registration application for the use of larotrectinib in paediatric and … in the development of larotrectinib leading to its first approval …
Number of citations: 185 link.springer.com
S Berger, UM Martens, S Bochum - Small Molecules in Oncology, 2018 - Springer
One of the most challenging issues in oncology research and treatment is identifying oncogenic drivers within an individual patient’s tumor which can be directly targeted by a clinically …
Number of citations: 25 link.springer.com
DS Hong, SG DuBois, S Kummar, AF Farago… - The Lancet …, 2020 - thelancet.com
… This analysis set includes the 55 patients on which approval of larotrectinib was based. Larotrectinib was administered orally (capsule or liquid formulation), on a continuous 28-day …
Number of citations: 669 www.thelancet.com
A Drilon, TW Laetsch, S Kummar… - … England Journal of …, 2018 - Mass Medical Soc
Background Fusions involving one of three tropomyosin receptor kinases (TRK) occur in diverse cancers in children and adults. We evaluated the efficacy and safety of larotrectinib, a …
Number of citations: 273 www.nejm.org
DS Hong, TM Bauer, JJ Lee, A Dowlati, MS Brose… - Annals of …, 2019 - Elsevier
… paediatric larotrectinib trial [18] show that larotrectinib is effective against TRK fusion cancer, regardless of patient age. These studies also demonstrate the robust efficacy of larotrectinib …
Number of citations: 123 www.sciencedirect.com
MS Bhangoo, D Sigal - Current Oncology Reports, 2019 - Springer
Purpose of Review In this review, we highlight the pre-clinical development, recent clinical studies, and future directions of larotrectinib in patients with NTRK fusion-positive tumors. …
Number of citations: 23 link.springer.com
DS Hong, L Shen, CM van Tilburg, DSW Tan… - 2021 - ascopubs.org
… CNS TRK fusion cancer treated with larotrectinib. Larotrectinib was administered until disease … Results: As of data cutoff, 218 patients were treated with larotrectinib, of which 206 were …
Number of citations: 26 ascopubs.org
TW Laetsch, SG DuBois, L Mascarenhas… - The Lancet …, 2018 - thelancet.com
… This study aimed to assess the safety of larotrectinib in paediatric patients. … of larotrectinib, including dose-limiting toxicity. All patients who received at least one dose of larotrectinib were …
Number of citations: 473 www.thelancet.com
TW Laetsch, DS Hawkins - Expert Review of Anticancer Therapy, 2019 - Taylor & Francis
… Larotrectinib is the first highly potent and selective small … Expert commentary: Larotrectinib has demonstrated a remarkable 75… Larotrectinib is likely to be the first FDA-approved histology-…
Number of citations: 40 www.tandfonline.com
SG DuBois, TW Laetsch, N Federman, BK Turpin… - Cancer, 2018 - Wiley Online Library
… The pediatric phase 1 trial of larotrectinib included a group of children with locally advanced TRK fusion sarcomas who underwent surgical resection after treatment with larotrectinib. …
Number of citations: 116 acsjournals.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.